molecular formula C24H25NO4 B3001580 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2219379-46-9

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3001580
CAS No.: 2219379-46-9
M. Wt: 391.467
InChI Key: QQBNCDZZZCKTQT-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Reactivity

  • 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid and similar compounds have been explored for their unique reactivity in chemical syntheses. For example, 2,2-Dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene] exhibits fast reactivity with methanol, leading to products of cyclopropane ring opening, demonstrating the compound's potential in organic synthesis and chemical transformations (Śliwińska, Czardybon & Warkentin, 2007).

2. Development of Novel Fluorophores

  • Compounds like this compound have been used in the development of environmentally sensitive fluorophores. For instance, the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties shows strong blue-green fluorescence emission, potentially useful in materials science and biological applications (Hussein, El Guesmi & Ahmed, 2019).

3. Structural and Crystallographic Studies

  • The crystal structure of related compounds, such as 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, has been investigated, revealing details about molecular configurations and intermolecular interactions. Such studies are essential for understanding the physical and chemical properties of these compounds (Matviiuk et al., 2013).

4. Potential in Drug Discovery and Biological Studies

  • While explicitly excluding information related to drug use, dosage, and side effects, it is noteworthy that compounds structurally similar to this compound have been explored for their potential in drug discovery. For example, derivatives like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrate the utility of cyclopropane derivatives in synthetic chemistry, which could be relevant for pharmaceutical research (Zhou et al., 2021).

Safety and Hazards

The compound is classified as a non-combustible solid . It does not have a flash point . For safety, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)24(11-12-24)16-9-13-25(14-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBNCDZZZCKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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